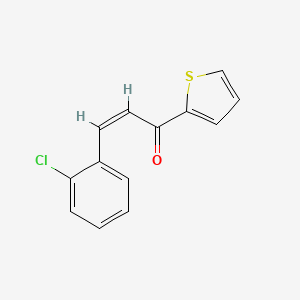
(Z)-3-(2-chlorophenyl)-1-thiophen-2-ylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(2-chlorophenyl)-1-thiophen-2-ylprop-2-en-1-one is an organic compound that features a chlorophenyl group and a thiophene ring connected by a propenone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-chlorophenyl)-1-thiophen-2-ylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
(Z)-3-(2-chlorophenyl)-1-thiophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propenone linkage to a saturated propyl chain.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated propyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(Z)-3-(2-chlorophenyl)-1-thiophen-2-ylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (Z)-3-(2-chlorophenyl)-1-thiophen-2-ylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
(E)-3-(2-chlorophenyl)-1-thiophen-2-ylprop-2-en-1-one: The E-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.
2-chlorophenylacetic acid: A related compound with a similar chlorophenyl group but different functional groups.
Thiophene-2-carboxaldehyde: Contains the thiophene ring but lacks the chlorophenyl group.
Uniqueness
(Z)-3-(2-chlorophenyl)-1-thiophen-2-ylprop-2-en-1-one is unique due to its combination of a chlorophenyl group and a thiophene ring connected by a propenone linkage. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
74441-59-1 |
|---|---|
分子式 |
C13H9ClOS |
分子量 |
248.73 g/mol |
IUPAC名 |
(Z)-3-(2-chlorophenyl)-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H9ClOS/c14-11-5-2-1-4-10(11)7-8-12(15)13-6-3-9-16-13/h1-9H/b8-7- |
InChIキー |
SYHPAXOZIDMOND-FPLPWBNLSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C\C(=O)C2=CC=CS2)Cl |
正規SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=CS2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


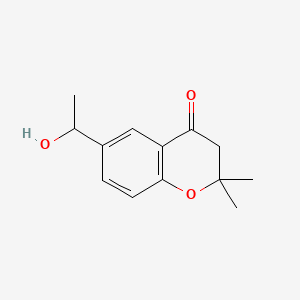
![N-[(E)-hydrazinylidenemethyl]tridecanamide](/img/structure/B14433881.png)
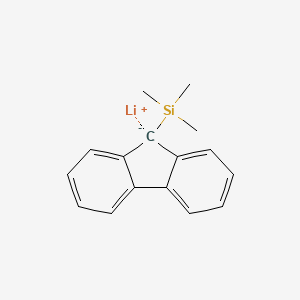
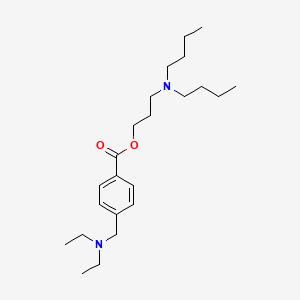
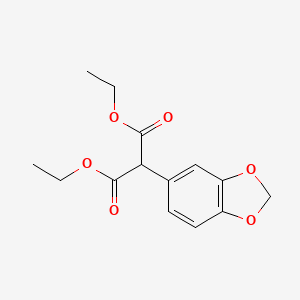
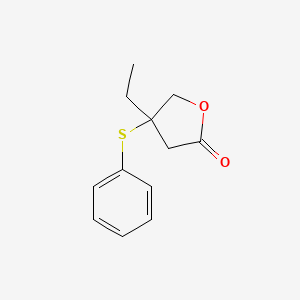
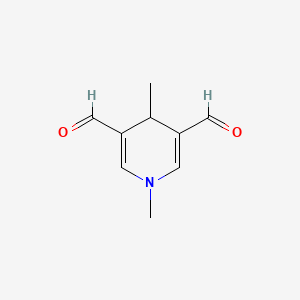
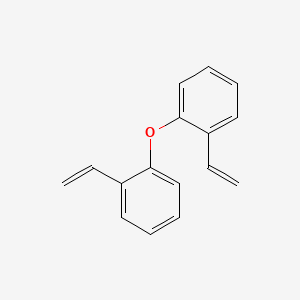
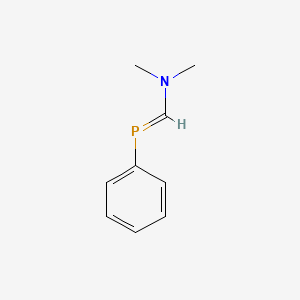

![2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B14433942.png)
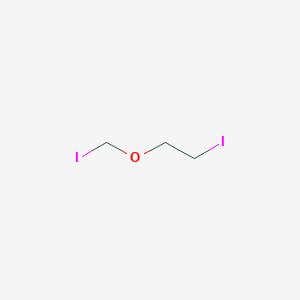

![2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol](/img/structure/B14433958.png)
